4,9-Dimethoxycanthin-6-one 4,9-Dimethoxycanthin-6-one
Brand Name: Vulcanchem
CAS No.: 1270001-72-3
VCID: VC7835826
InChI: InChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3
SMILES: COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol

4,9-Dimethoxycanthin-6-one

CAS No.: 1270001-72-3

Cat. No.: VC7835826

Molecular Formula: C16H12N2O3

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

4,9-Dimethoxycanthin-6-one - 1270001-72-3

Specification

CAS No. 1270001-72-3
Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
IUPAC Name 4,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Standard InChI InChI=1S/C16H12N2O3/c1-20-9-3-4-10-11-5-6-17-15-13(21-2)8-14(19)18(16(11)15)12(10)7-9/h3-8H,1-2H3
Standard InChI Key WBMNWMYQWQQWHM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC
Canonical SMILES COC1=CC2=C(C=C1)C3=C4N2C(=O)C=C(C4=NC=C3)OC

Introduction

Structural Characteristics and Identification

Chemical Framework and Substituent Analysis

4,9-Dimethoxycanthin-6-one (C₁₆H₁₂N₂O₃) features a canthin-6-one backbone, a tetracyclic alkaloid scaffold comprising a β-carboline moiety fused to a quinoline system. The molecule is distinguished by methoxy groups at positions 4 and 9, confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): Signals at δ 3.99 (s, 9-OCH₃) and 4.13 (s, 4-OCH₃), aromatic protons at δ 8.78 (H-2), 7.89 (H-1), and 6.17 (H-5) .

  • UV-Vis: Absorption maxima at 219, 275, 309, and 348 nm, indicative of extended conjugation .

The spatial arrangement of substituents was validated through nuclear Overhauser effect (NOE) correlations, which confirmed proximity between the 4-methoxy group and H-5, as well as the 9-methoxy group and H-8/H-10 .

Comparative Structural Analysis

Among canthin-6-one derivatives, the positions of methoxy and hydroxyl groups critically influence bioactivity. For instance:

  • 4,5-Dimethoxycanthin-6-one: Exhibits LSD1 inhibitory activity in glioblastoma .

  • 10-Hydroxy-9-methoxycanthin-6-one: Shows moderate cytotoxicity (IC₅₀ = 7.2 μM) .

  • 9,10-Dimethoxycanthin-6-one: Demonstrates potent activity (IC₅₀ = 5.0 μM) .

The 4,9-dimethoxy configuration in 4,9-Dimethoxycanthin-6-one optimizes electron distribution, enhancing its interaction with cellular targets .

Pharmacological Activities

Cytotoxic Effects

4,9-Dimethoxycanthin-6-one has been evaluated against the HT-1080 human fibrosarcoma cell line, revealing an IC₅₀ of 5.0 μM, surpassing 5-FU (IC₅₀ = 9.2 μM) . Comparative studies highlight its superior potency relative to other canthin-6-one analogs (Table 1).

Table 1: Cytotoxic Activity of Canthin-6-one Derivatives

CompoundIC₅₀ (μM)Cell Line
4,9-Dimethoxycanthin-6-one5.0HT-1080
10-Hydroxy-9-methoxycanthin-6-one7.2HT-1080
5,9-Dimethoxycanthin-6-one8.2HT-1080
5-FU (Control)9.2HT-1080

Synthesis and Isolation

Natural Extraction

4,9-Dimethoxycanthin-6-one is primarily isolated from Eurycoma longifolia stems through sequential solvent extraction and chromatographic purification. Key steps include:

  • Extraction: Methanol or ethanol maceration to obtain a crude alkaloid fraction.

  • Fractionation: Column chromatography using silica gel or Sephadex LH-20.

  • Purification: High-performance liquid chromatography (HPLC) for final isolation .

Synthetic Approaches

Total synthesis routes remain underdeveloped due to the complexity of the canthin-6-one scaffold. Current strategies focus on:

  • Pictet-Spengler Cyclization: To construct the β-carboline core.

  • Methoxy Group Introduction: Late-stage methylation using dimethyl sulfate or diazomethane .

Comparative Analysis with Related Compounds

Bioactivity Profile

4,9-Dimethoxycanthin-6-one’s IC₅₀ of 5.0 μM ranks it among the most potent canthin-6-one derivatives, outperforming dihydroniloticin (IC₅₀ = 8.2 μM) and 14-deacetyleurylene (IC₅₀ = 3.2 μM) . Its selectivity for fibrosarcoma over non-cancerous cells remains to be elucidated.

Structural-Activity Relationships (SAR)

  • Methoxy Position: 4,9-substitution enhances cytotoxicity compared to 5,9- or 9,10-substitutions.

  • Hydroxyl Groups: Hydroxylation at C-10 reduces activity (e.g., 10-hydroxy-9-methoxycanthin-6-one, IC₅₀ = 7.2 μM) .

Future Directions and Challenges

Therapeutic Development

  • In Vivo Studies: Efficacy and toxicity profiling in murine models.

  • Target Identification: Proteomic screens to identify binding partners.

  • Formulation Optimization: Enhancing bioavailability via nanoencapsulation or prodrug design.

Synthetic Challenges

  • Stereochemical Control: Achieving regioselective methoxy substitution.

  • Scalability: Developing cost-effective routes for large-scale production.

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